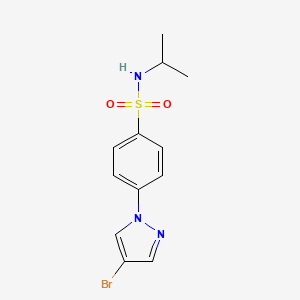

N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

Description

Properties

IUPAC Name |

4-(4-bromopyrazol-1-yl)-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3O2S/c1-9(2)15-19(17,18)12-5-3-11(4-6-12)16-8-10(13)7-14-16/h3-9,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAHZRFTZSESKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674920 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-75-6 | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-(1-methylethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonyl Chloride Synthesis (4-Isopropylbenzenesulfonyl chloride)

Coupling with Bromopyrazole Derivative

N-Isopropylation

The isopropyl group on the sulfonamide nitrogen is introduced via nucleophilic substitution, where the sulfonamide nitrogen attacks an isopropyl halide or equivalent alkylating agent under controlled conditions. This step can be integrated or performed separately depending on the synthetic route.

Mechanistic Insights

- The sulfonylation step involves electrophilic aromatic substitution of chlorosulfonic acid on the aromatic ring.

- The nucleophilic substitution to form sulfonamide involves the attack of the amine nitrogen on the sulfonyl chloride, displacing chloride ion.

- The copper-catalyzed coupling facilitates the formation of the C-N bond between the bromopyrazole ring and the sulfonamide aromatic system.

- The isopropyl group introduction via nucleophilic substitution on the sulfonamide nitrogen enhances steric bulk and modulates solubility and biological interactions.

Summary Table of Preparation Steps

Research Findings and Analytical Data

- The final compound is typically characterized by melting point determination, IR spectroscopy (noting sulfonamide NH and aromatic vibrations), 1H and 13C NMR spectroscopy for structural confirmation, and mass spectrometry for molecular weight verification.

- Elemental analysis confirms the expected composition of carbon, hydrogen, nitrogen, oxygen, sulfur, and bromine.

- The synthetic routes have been optimized for industrial scalability, with continuous flow reactors enhancing yield and process efficiency.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the pyrazole ring serves as a reactive site for cross-coupling and nucleophilic substitution:

-

Suzuki-Miyaura Coupling : Reaction with arylboronic acids using Pd(dppf)Cl₂ and KOAc yields biaryl derivatives ( ).

-

Nucleophilic Aromatic Substitution : Bromine displacement by amines or alkoxides under basic conditions ( ).

Sulfonamide Group Reactivity

The N-isopropylsulfonamide moiety participates in:

-

Acetylation : Treatment with acetyl chloride in polar solvents (e.g., H₂O) forms N-acetyl derivatives ( ).

-

Coordination Chemistry : Acts as a ligand for transition metals (e.g., Ag⁺, Pd²⁺), influencing catalytic activity in coupling reactions ( ).

Stability and Degradation

Scientific Research Applications

Chemistry

1. Catalysis

- N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide can act as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of catalysts used in organic synthesis.

2. Organic Synthesis

- The compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to the development of new compounds with desired properties.

Biology

1. Enzyme Inhibition

- Research has indicated that this compound may inhibit specific enzymes, making it a candidate for drug development aimed at treating diseases characterized by enzyme dysregulation. For instance, studies have focused on its potential to inhibit certain kinases involved in cancer progression.

2. Protein Modification

- It is utilized in protein modification studies to understand protein structure and function, which is crucial for elucidating biological pathways and developing therapeutic strategies.

Medicine

1. Drug Development

- The compound is explored for therapeutic applications, particularly in treating conditions related to inflammation and cancer. Its ability to modulate biological pathways makes it a promising candidate for new drug formulations.

2. Diagnostic Agents

- This compound has potential applications in developing diagnostic agents for various medical conditions due to its biochemical activity.

Industry

1. Material Science

- In material science, this compound is studied for its potential use in developing new materials with unique properties, such as enhanced thermal stability or electrical conductivity.

2. Agriculture

- Preliminary studies suggest its potential use as a pesticide or herbicide, leveraging its biological activity to control pests and enhance crop yields.

Case Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibited the activity of specific kinases involved in tumor growth. The results indicated that modifications to the bromopyrazole moiety could enhance inhibitory potency.

Case Study 2: Drug Development

Research conducted by Pharmaceutical Research highlighted the compound's effectiveness as an anti-inflammatory agent in preclinical models. The study showed significant reductions in inflammatory markers when administered in vivo, suggesting its potential as a therapeutic agent for autoimmune diseases.

Case Study 3: Agricultural Applications

A recent investigation into agricultural applications revealed that formulations containing this compound exhibited effective herbicidal activity against common weeds without harming crop plants, indicating its potential utility in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The bromopyrazole moiety can interact with active sites of enzymes, while the sulfonamide group can enhance binding affinity through hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural and Physicochemical Analysis

- Substituent Effects: Isopropyl vs. Diisopropyl: The diisopropyl analog (CAS 1187386-27-1) introduces additional steric hindrance, which may reduce binding affinity to target proteins compared to the mono-isopropyl variant. However, its higher molecular weight (372.3 vs. 344.2) could influence solubility and diffusion rates . The tert-butyl group (branched) may further alter crystallinity and melting points . Bromine Substitution: The 4-bromo group on the pyrazole ring is conserved across all analogs, suggesting its critical role in electronic or halogen-bonding interactions. Bromine’s electron-withdrawing nature could modulate the compound’s reactivity or binding to biological targets .

Biological Activity

N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, a compound with the molecular formula and a molar mass of 344.23 g/mol, has garnered attention for its potential biological activities, particularly in the context of treating various diseases. This article synthesizes available research findings, highlights its biological activity, and presents relevant data tables.

The compound is characterized by the presence of a bromopyrazole moiety and a benzenesulfonamide group, which are known to influence its biological interactions. The predicted properties include:

| Property | Value |

|---|---|

| Density | 1.56 g/cm³ |

| Boiling Point | 448.4 °C |

| pKa | 11.06 |

| Storage Conditions | 2-8 °C |

| Sensitivity | Irritant |

Antileishmanial Activity

Research indicates that derivatives of benzenesulfonamide, including this compound, exhibit significant antileishmanial activity. A study evaluated the cytotoxicity against Leishmania species, revealing promising results:

- IC50 Values : The compound demonstrated effective inhibition against Leishmania infantum and Leishmania amazonensis, with IC50 values reported at approximately 0.059 mM and 0.065 mM respectively, indicating potent activity compared to standard treatments like pentamidine .

The biological activity of this compound is hypothesized to involve interference with specific cellular pathways critical for the survival and replication of pathogens. The sulfonamide group is known for its ability to inhibit certain enzymes involved in folate synthesis, which is crucial for microbial growth.

In Vitro Studies

In vitro assays were conducted using murine adherent peritoneal cells to assess cytotoxicity and antileishmanial efficacy. The following table summarizes the findings from these studies:

| Compound | IC50 (mM) | Reference Drug IC50 (mM) |

|---|---|---|

| This compound | 0.059 | Pentamidine: 0.105 |

| Control (Non-treated) | - | - |

The results indicate that this compound has a lower IC50 value than the control, suggesting higher efficacy in inhibiting Leishmania growth.

Molecular Modeling Studies

Molecular modeling studies have shown that the spatial orientation of the compound significantly affects its interaction with biological targets. The analysis revealed that derivatives maintain coplanarity but differ in spatial orientation due to variations in their substituents, which could impact their biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-Isopropyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis typically involves coupling 4-bromopyrazole with a sulfonylated benzene derivative. Key steps include:

- Sulfonylation : Reacting isopropylamine with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., NaHCO₃) to form the sulfonamide intermediate.

- Buchwald-Hartwig Coupling : Using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) to introduce the bromopyrazole moiety. Reaction temperatures (80–110°C) and solvent polarity (e.g., toluene vs. DMF) critically influence yield .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for isolating high-purity product .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ identifies substitution patterns (e.g., pyrazole C-H coupling, isopropyl splitting). ¹⁹F NMR (if applicable) confirms trifluoromethyl groups in analogs .

- X-ray Crystallography : Use SHELXL for small-molecule refinement. ORTEP-3 or WinGX generates thermal ellipsoid plots to visualize steric effects and confirm bromine placement. High-resolution data (d-spacing < 0.8 Å) ensures accurate bond-length analysis .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., opposing effects on IL6 mRNA) be resolved?

- Methodological Answer :

- Dose-Response Studies : Conduct assays across a concentration range (e.g., 1 nM–100 µM) to identify biphasic effects. For example, low doses may upregulate IL6 via NF-κB activation, while high doses inhibit it via competitive binding .

- Cell-Type Specificity : Test in multiple cell lines (e.g., macrophages vs. epithelial cells) to uncover context-dependent signaling pathways.

- Mechanistic Probes : Co-treat with pathway inhibitors (e.g., JAK/STAT or MAPK blockers) to isolate primary targets .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., cyclooxygenase-2)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. Focus on the sulfonamide group’s hydrogen bonding with Arg120/Arg513 in COX-2.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the bromopyrazole moiety in hydrophobic pockets.

- QSAR : Corporate substituent effects (e.g., bromine’s electronegativity) into models predicting IC₅₀ values .

Q. How can impurity profiles during synthesis be systematically analyzed and minimized?

- Methodological Answer :

- LC-MS Monitoring : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with high-resolution MS to detect byproducts (e.g., dehalogenated or dimerized impurities).

- Reaction Optimization : Adjust catalyst loading (e.g., Pd/C vs. PdCl₂) to suppress side reactions. For example, excess Pd can lead to dehalogenation .

- Crystallization : Recrystallize from ethanol/water to exclude low-polarity impurities .

Q. What strategies validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-PDA at 254 nm.

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. LC-MS/MS identifies metabolites (e.g., hydroxylation at the pyrazole ring) .

Methodological Notes

- Data Contradictions : When conflicting results arise (e.g., IL6 modulation), prioritize orthogonal assays (e.g., ELISA for protein-level validation) and ensure batch-to-batch compound consistency .

- Advanced Crystallography : For challenging crystals (e.g., twinning), employ SHELXD for structure solution and refine with TWINLAW in SHELXL .

- Safety Protocols : Refer to analogous benzenesulfonamide safety guidelines (e.g., handling brominated compounds under fume hoods, PPE requirements) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.